O-(2-Chloro-4-fluorophenyl)hydroxylamine
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Overview
Description
O-(2-Chloro-4-fluorophenyl)hydroxylamine is an organic compound with the chemical formula C6H5ClFNO. It is a white crystalline solid that is poorly soluble in water but can dissolve in some organic solvents. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of O-(2-Chloro-4-fluorophenyl)hydroxylamine typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-fluorobenzyl alcohol and hydroxylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Product Formation: The reaction yields 2-chloro-4-fluorobenzoxylamine, which is then treated with hydrochloric acid to obtain this compound hydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also emphasizes safety measures to handle the chemicals involved and to prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
O-(2-Chloro-4-fluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(2-Chloro-4-fluorophenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of pesticides, fungicides, and other chemical products
Mechanism of Action
The mechanism of action of O-(2-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
- O-(2-Chloro-5-fluorobenzyl)hydroxylamine hydrochloride
- O-(2-Chloro-4-fluorophenyl)methylhydroxylamine hydrochloride
Uniqueness
O-(2-Chloro-4-fluorophenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals, where specific reactivity and selectivity are required .
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
O-(2-chloro-4-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClFNO/c7-5-3-4(8)1-2-6(5)10-9/h1-3H,9H2 |
InChI Key |
XJMNWPVAZAVQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)ON |
Origin of Product |
United States |
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